molecular formula C14H16N2O3S B12823091 N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide

N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B12823091
M. Wt: 292.36 g/mol
InChI Key: JMVWWRYYMSRHNZ-UHFFFAOYSA-N
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Description

N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that features a furan ring, an imine group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide typically involves the condensation of furan-2-carbaldehyde with 2-aminoethyl-4-methylbenzenesulfonamide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond between the aldehyde and the amine.

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as acid catalysts, can enhance the reaction rate and efficiency. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: N-(2-((Furan-2-ylmethyl)amino)ethyl)-4-methylbenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group makes it a candidate for inhibiting enzymes that require sulfonamide binding.

Medicine

Medically, derivatives of this compound are explored for their antimicrobial and anticancer properties. The imine group and the furan ring are structural motifs found in various bioactive molecules.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide exerts its effects involves the interaction of its functional groups with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. The imine group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((Furan-2-ylmethylene)amino)ethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-(2-((Thiophene-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide: Contains a thiophene ring instead of a furan ring.

    N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom on the benzene ring.

Uniqueness

N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the furan ring, imine group, and sulfonamide group in a single molecule allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylideneamino)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H16N2O3S/c1-12-4-6-14(7-5-12)20(17,18)16-9-8-15-11-13-3-2-10-19-13/h2-7,10-11,16H,8-9H2,1H3

InChI Key

JMVWWRYYMSRHNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN=CC2=CC=CO2

Origin of Product

United States

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